2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 86308-26-1
VCID: VC3735541
InChI: InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)CCCCCC
Molecular Formula: C12H25BO2
Molecular Weight: 212.14 g/mol

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 86308-26-1

Cat. No.: VC3735541

Molecular Formula: C12H25BO2

Molecular Weight: 212.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 86308-26-1

Specification

CAS No. 86308-26-1
Molecular Formula C12H25BO2
Molecular Weight 212.14 g/mol
IUPAC Name 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
Standard InChI Key LDPMCSWZEGKWLC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CCCCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCCCCC

Introduction

Chemical Identity and Structural Characteristics

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 86308-26-1) is a boronic ester in which a hexyl chain is directly attached to the boron atom of a pinacol boronate scaffold . The molecular formula of this compound is C12H25BO2, with a calculated molecular weight of approximately 212.14 g/mol. The structure consists of a hexyl chain (CH3(CH2)5-) bonded to a boron atom, which is further stabilized by a pinacol group forming a five-membered dioxaborolane ring.

The tetramethyl components of the name refer to the four methyl groups attached to positions 4 and 5 of the dioxaborolane ring, which constitute the pinacol moiety. This structural arrangement provides stability to the boron-carbon bond while maintaining sufficient reactivity for synthetic applications. The compound is part of a broader family of pinacol boronic esters that share the common 4,4,5,5-tetramethyl-1,3,2-dioxaborolane scaffold.

Unlike its aromatic counterparts such as 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this compound contains a simple alkyl chain without additional functional groups, making it useful for straightforward alkyl transfer reactions . The absence of aromatic components results in different electronic properties and reactivity patterns compared to its aryl-containing analogs.

Synthesis Methodologies

Several established synthetic routes can be employed for the preparation of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, drawing from general methods used for similar boronic ester compounds. These approaches can be categorized into three main strategies: direct esterification, hydroboration-oxidation, and metal-catalyzed borylation.

The direct esterification method typically involves the reaction of hexylboronic acid with pinacol in the presence of a dehydrating agent. Based on procedures for similar compounds, this synthesis would likely employ anhydrous magnesium sulfate as a dehydrating agent in a dry solvent such as dichloromethane . The reaction mixture would be maintained at room temperature for several hours (typically 16 hours) to ensure complete conversion. Following this, filtration and purification through either distillation under reduced pressure or column chromatography would yield the desired boronic ester.

Alternatively, a metal-catalyzed approach could be utilized, similar to the borylation of triflates described in the literature . This method would involve the reaction of a hexyl halide or hexyl triflate with pinacolborane in the presence of a palladium catalyst system, typically PdCl2(dppf)·CH2Cl2, and a suitable base like N-methylmorpholine. The reaction would be conducted in dioxane or a similar solvent at elevated temperatures (around 80°C). This approach is particularly valuable for creating carbon-boron bonds under mild conditions and with high functional group tolerance.

The synthesis parameters for these approaches can be summarized in the following table:

Synthetic MethodKey ReagentsConditionsPurification
Direct EsterificationHexylboronic acid, Pinacol, MgSO4DCM, RT, 16hFiltration, distillation or chromatography
Metal-Catalyzed BorylationHexyl halide/triflate, Pinacolborane, Pd catalystDioxane, 80°C, 24hColumn chromatography

It is worth noting that the synthesis must be conducted under anhydrous conditions due to the moisture sensitivity of both the reactants and the product, a characteristic common to many organoboron compounds .

Physical and Chemical Properties

While specific physical data for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited in the provided search results, its properties can be reasonably inferred from structurally related compounds. Boronic esters of this type typically exist as colorless to pale yellow liquids at room temperature, with some potentially solidifying at lower temperatures.

The presence of the hexyl chain imparts lipophilicity to the molecule, resulting in good solubility in common organic solvents such as dichloromethane, hexanes, diethyl ether, and acetone . Conversely, its solubility in water is expected to be very limited due to its hydrophobic nature. The compound is also likely to be susceptible to hydrolysis under aqueous conditions, a characteristic property of boronic esters.

From a chemical perspective, the boron-carbon bond in this compound represents its primary reactive site. The electrondeficient nature of the boron atom, even when stabilized within the dioxaborolane ring, allows it to participate in various transformations including oxidation, amination, homologation, and cross-coupling reactions. The hexyl chain, being a simple alkyl group, primarily contributes steric effects rather than electronic effects to the reactivity of the boron center.

The stability of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is enhanced by the pinacol protecting group, which provides both steric hindrance and electronic stabilization to the boron-carbon bond. This stability is crucial for its utility in synthetic applications, allowing the compound to be handled and stored under appropriate conditions without immediate degradation.

Applications in Organic Synthesis

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile synthetic intermediate with applications across multiple areas of organic chemistry. Its primary utility lies in its ability to transfer the hexyl group to various substrates through different reaction pathways, enabling the incorporation of this alkyl chain into more complex molecular architectures.

One of the most significant applications is in Suzuki-Miyaura cross-coupling reactions, where the compound can function as a nucleophilic partner. In these reactions, the hexyl group can be transferred to aryl or vinyl halides or triflates in the presence of appropriate palladium catalysts and bases . This provides a valuable method for alkylation, particularly for introducing hexyl chains into aromatic or olefinic systems under relatively mild conditions.

The compound can also participate in oxidative transformations, where the carbon-boron bond is cleaved to yield the corresponding alcohol (1-hexanol). This reaction typically proceeds through treatment with oxidizing agents such as hydrogen peroxide, providing a method for the synthesis of primary alcohols. Additionally, the boronic ester can undergo amination reactions to produce hexylamine derivatives, offering a route to nitrogen-containing compounds.

Another potential application involves homologation reactions, which allow for the extension of the carbon chain through insertion of a carbon unit. These reactions, often employing diiodomethyl or dichloromethyl reagents similar to those described in the literature, provide a method for carbon-carbon bond formation and chain elongation . The resulting homologated products can serve as building blocks for the synthesis of more complex structures.

The versatility of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in these various transformations makes it valuable in the synthesis of natural products, pharmaceuticals, and materials containing hexyl chains or their derivatives.

ParameterClassification/Recommendation
Hazard ClassPotentially 4.3 / 3 (based on similar compounds)
Packing GroupII (medium danger)
StorageCool, dry place under inert atmosphere
HandlingUse in fume hood with appropriate PPE
IncompatibilitiesWater, strong oxidizers, acids

These safety considerations underscore the importance of proper handling protocols to minimize risks associated with the use of this compound in laboratory settings.

Comparative Analysis with Related Compounds

The parent compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane), lacks the hexyl substituent and contains a hydrogen atom attached to the boron center instead . This structural difference results in considerably different reactivity, with pinacolborane functioning primarily as a borylating agent in various transformations. The addition of the hexyl chain in 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane alters its electronic and steric properties, resulting in different reaction kinetics and selectivity patterns.

In contrast, 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contains a thiophene ring between the hexyl chain and the boron atom . This aromatic component introduces significant electronic effects and the potential for π-interactions, making it particularly useful in applications related to electronic materials and conjugated systems. The simple alkyl nature of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, by comparison, results in different reactivity patterns more suited for straightforward alkyl transfer reactions.

Another related compound, 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contains a diiodomethyl group instead of the hexyl chain . This structural feature makes it particularly valuable for cyclopropanation reactions, as detailed in the literature. The diiodomethyl group provides a specific reactivity pattern enabling the formation of cyclopropane rings, which differs significantly from the alkyl transfer capabilities of the hexyl derivative.

The following table summarizes these comparative relationships:

CompoundStructural FeaturePrimary Applications
2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHexyl chain directly attached to boronAlkyl transfer, cross-coupling
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneHydrogen attached to boronBorylation reactions
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneThiophene ring between hexyl and boronElectronic materials, conjugated systems
2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDiiodomethyl group attached to boronCyclopropanation reactions

These structural and reactivity differences highlight the versatility of the pinacol boronate scaffold and how modifications to the group attached to boron can dramatically alter the compound's properties and applications.

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